![molecular formula C11H5ClF3N3O2S B2464058 3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 338406-84-1](/img/structure/B2464058.png)
3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine” is a chemical compound that falls under the category of trifluoromethylpyridines (TFMPs). TFMPs and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely influenced by the presence of the fluorine atom and the pyridine moiety in its structure .
Applications De Recherche Scientifique
Applications Agrochimiques
Les trifluorométhylpyridines, comme le composé en question, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Elles sont utilisées pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications Pharmaceutiques
Les trifluorométhylpyridines sont également utilisées dans l’industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie trifluorométhylpyridine ont reçu l’autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d’essais cliniques .
Applications Vétérinaires
Dans l’industrie vétérinaire, deux produits contenant la partie trifluorométhylpyridine ont reçu l’autorisation de mise sur le marché . Cela indique le potentiel du composé en médecine vétérinaire.
Synthèse de Composés Organiques Fluorés
Le composé peut être utilisé dans la synthèse de composés organiques fluorés . Ces composés ont de nombreuses applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Développement de Pesticides
Plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés . Environ 40 % de tous les pesticides contenant du fluor actuellement sur le marché contiennent un groupe trifluorométhyle . Cela met en évidence l’importance des trifluorométhylpyridines dans le développement de pesticides efficaces.
Synthèse de Médicaments
Les trifluorométhylpyridines sont utilisées dans la synthèse de médicaments approuvés par la FDA . L’examen porte sur la chimie détaillée de 19 médicaments approuvés par la FDA au cours des 20 dernières années, qui contiennent le groupe trifluorométhylpyridine comme l’un des pharmacophores .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3O2S/c12-7-4-6(11(13,14)15)5-17-9(7)21-10-8(18(19)20)2-1-3-16-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJCCAIPOWZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

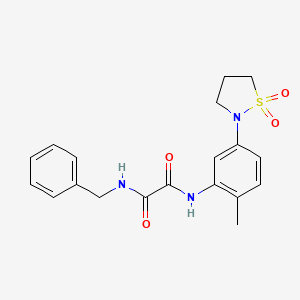
![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
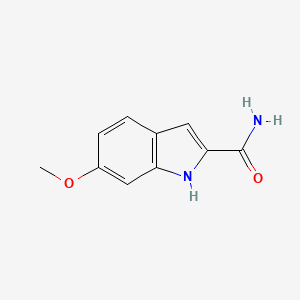
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
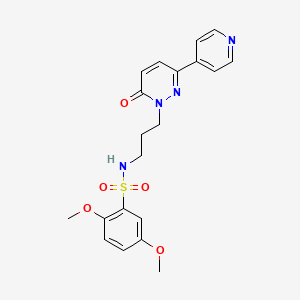
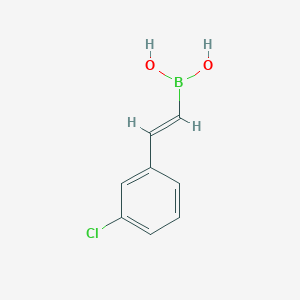
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2463991.png)
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)
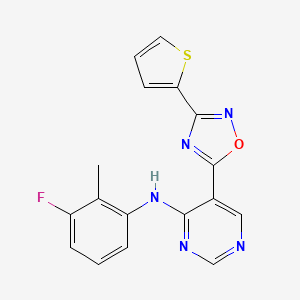

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)